Delapril
Overview
Description
Mechanism of Action
Target of Action
Delapril is primarily an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.
Biochemical Pathways
By inhibiting ACE, this compound prevents the formation of Angiotensin II , a potent vasoconstrictor that narrows blood vessels and increases blood pressure . This results in vasodilation, which helps to lower blood pressure. Additionally, the inhibition of ACE leads to a decrease in Angiotensin II-induced aldosterone secretion by the adrenal cortex . Aldosterone promotes sodium and water retention, so its reduction leads to increased excretion of sodium and water .
Pharmacokinetics
The pharmacokinetic properties of this compound have been investigated in hypertensive patients with normal renal function and those with impaired renal function . The peak plasma concentrations of 5-hydroxythis compound diacid and the areas under the plasma concentration-time curve (AUC) of both this compound diacid and 5-hydroxythis compound diacid in the group with impaired renal function were significantly higher than in the group with normal renal function . No significant increase of pharmacokinetic parameters in repeated dosing was observed in both groups .
Action Environment
The action of this compound, like other ACE inhibitors, can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as the patient’s age, renal function, and concomitant medications can influence the drug’s efficacy and stability . .
Biochemical Analysis
Biochemical Properties
Delapril is a prodrug, which means it is converted into its active form inside the body . It is metabolized into two active metabolites, 5-hydroxy this compound diacid and this compound diacid . These metabolites bind completely to and inhibit ACE, thereby blocking the conversion of angiotensin I to angiotensin II . This interaction with ACE is a key aspect of this compound’s biochemical properties.
Cellular Effects
This compound’s primary cellular effect is the inhibition of ACE, which leads to a decrease in the production of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of angiotensin II, this compound helps to relax and widen blood vessels, thereby reducing blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active metabolites that inhibit ACE . These metabolites bind to ACE and prevent it from converting angiotensin I to angiotensin II . This results in vasodilation, or the widening of blood vessels, which in turn reduces blood pressure .
Metabolic Pathways
This compound is metabolized in the body into its active metabolites, 5-hydroxy this compound diacid and this compound diacid . This metabolic process involves the action of various enzymes, although specific enzymes involved in this compound metabolism are not currently known.
Preparation Methods
The synthesis of delapril involves several steps, starting from the reaction of a compound of formula (II) with a compound of formula (III) in an organic solvent . The process can be optimized to produce this compound hydrochloride, which is the form used in medications . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Delapril undergoes various chemical reactions, including hydrolysis and oxidation . Common reagents used in these reactions include acids and bases for hydrolysis and oxidizing agents for oxidation . The major products formed from these reactions are the active metabolites, 5-hydroxy this compound diacid and this compound diacid .
Scientific Research Applications
Delapril has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the effects of ACE inhibitors on hypertension and cardiovascular diseases . Additionally, this compound is often combined with other drugs, such as indapamide, to investigate the synergistic effects on blood pressure control and renal protection . Research also focuses on the stability and purity of this compound in pharmaceutical formulations .
Comparison with Similar Compounds
Delapril is similar to other ACE inhibitors such as enalapril, lisinopril, and ramipril . this compound is unique in its specific molecular structure and the way it is metabolized into active forms . Unlike some other ACE inhibitors, this compound is not widely used in the United States but is more common in Europe and Asia .
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUOLAUOZXOLJQ-MBSDFSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016742 | |
Record name | Delapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83435-66-9 | |
Record name | Delapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83435-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delapril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13312 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does delapril exert its antihypertensive effects?
A: this compound is a prodrug that gets metabolized into its active metabolites, primarily this compound diacid and 5-hydroxy this compound diacid. These metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II [, ]. Angiotensin II is a potent vasoconstrictor; therefore, blocking its production leads to vasodilation and a reduction in blood pressure [].
Q2: Does this compound impact the renin-angiotensin system beyond ACE inhibition?
A: Yes. This compound, through its active metabolites, not only inhibits ACE in the circulatory system but also suppresses angiotensin II release from vascular walls []. This suggests the presence of a functional renin-angiotensin system (RAS) within vascular tissues, which this compound can modulate [].
Q3: How does this compound affect aldosterone secretion?
A: this compound, by reducing angiotensin II levels, indirectly decreases angiotensin II-induced aldosterone secretion by the adrenal cortex []. This leads to increased sodium excretion and subsequent water outflow, further contributing to its antihypertensive effect [].
Q4: Are there differences in the effects of this compound and calcium channel blockers on calcium transients in cardiac myocytes?
A: Yes, research suggests distinct effects. In a study using a monocrotaline-induced right ventricular hypertrophy model in rats, this compound improved calcium transients and beta-adrenoreceptor responsiveness, while the calcium channel blocker nilvadipine did not demonstrate these benefits []. This suggests this compound may exert unique effects on calcium handling in cardiac myocytes compared to calcium channel blockers.
Q5: What is the molecular formula and weight of this compound?
A: While the provided research papers do not explicitly state the molecular formula and weight of this compound hydrochloride, they highlight that this compound itself is a prodrug metabolized into active forms [, ]. For precise structural data, refer to chemical databases like PubChem or DrugBank.
Q6: Is there information available on the spectroscopic data of this compound?
A6: The provided research papers primarily focus on this compound’s pharmacological properties and do not delve into detailed spectroscopic data. For such information, consult specialized chemical databases or publications.
Q7: What are the pharmacokinetic properties of this compound?
A: this compound is well-absorbed after oral administration and is rapidly metabolized into its active metabolites, this compound diacid and 5-hydroxy this compound diacid []. The bioavailability of this compound is not significantly affected by co-administration with manidipine [].
Q8: How do the pharmacokinetic properties of this compound differ in patients with chronic renal failure?
A: Patients with chronic renal failure exhibit significantly increased area under the plasma concentration-time curve (AUC) for this compound and its active metabolites compared to patients with essential hypertension []. Additionally, these patients have significantly lower cumulative urinary excretions of the drug and its metabolites [].
Q9: Does the co-administration of manidipine with this compound impact the pharmacokinetics of either drug?
A: Studies indicate that the pharmacokinetics of both this compound and manidipine are not significantly altered when administered together [, ]. This finding supports the development and use of fixed-dose combination tablets containing both drugs [, ].
Q10: What is the duration of this compound's antihypertensive effect?
A: this compound has a relatively long duration of action, providing effective blood pressure reduction for at least 24 hours after a single dose [, ]. This prolonged effect is attributed to the persistence of its active metabolites in the circulation [].
Q11: How does this compound affect the diurnal variation of blood pressure?
A: Studies using ambulatory blood pressure monitoring have shown that this compound does not excessively reduce nighttime blood pressure compared to daytime blood pressure []. This suggests that this compound provides consistent blood pressure control throughout the day and night [].
Q12: What are the preclinical models used to study the effects of this compound?
A: Researchers have employed various animal models to investigate this compound's effects. These include spontaneously hypertensive rats (SHR) to study its impact on hypertension, vascular hypertrophy, and gene expression [, , , , , , ], stroke-prone spontaneously hypertensive rats (SHRSP) to evaluate its protective effects against stroke and organ damage [, , ], and a mouse model of ischemic heart failure to investigate potential anti-arrhythmic benefits [, ].
Q13: What is the evidence for the beneficial effects of this compound in preventing cardiovascular events?
A: In the DEMAND (this compound and Manidipine for Nephroprotection in Diabetes) clinical trial, the combination of manidipine and this compound significantly reduced the risk of major cardiovascular events in hypertensive type 2 diabetic patients [].
Q14: Does this compound affect insulin sensitivity in patients with hypertension and type 2 diabetes?
A: A study comparing this compound/manidipine to olmesartan/hydrochlorothiazide in obese hypertensive patients found that only the this compound/manidipine combination significantly improved insulin sensitivity []. This suggests that this compound, especially in combination with manidipine, may have beneficial effects on glucose metabolism.
Q15: How does this compound's tendency to induce cough compare to other ACE inhibitors?
A: Research indicates that this compound has a lower incidence of cough compared to captopril and enalapril [, ]. This difference is attributed to this compound's weaker bradykinin potentiating action [].
Q16: Are there specific drug delivery strategies being investigated for this compound?
A16: The provided research papers primarily focus on the pharmacological effects of this compound and do not extensively discuss specific drug delivery strategies.
Q17: What analytical methods are used to characterize and quantify this compound and its metabolites?
A: The research papers mention using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the specific determination of this compound and its metabolites in biological samples [, ].
Q18: Is there information available on the environmental impact and degradation of this compound?
A18: The provided research papers do not contain information regarding the environmental impact or degradation pathways of this compound.
Q19: Are there studies on the dissolution rate and solubility of this compound?
A19: The provided papers focus primarily on the pharmacological aspects of this compound and do not delve into detailed studies regarding its dissolution rate or solubility.
Q20: Does this compound induce any immunogenic or immunological responses?
A20: The provided research papers do not discuss the immunogenicity or potential for immunological responses associated with this compound.
Q21: Are there known interactions between this compound and drug transporters?
A21: The research papers do not provide specific information on interactions between this compound and drug transporters.
Q22: What is known about the biocompatibility and biodegradability of this compound?
A22: The provided research papers focus on the pharmacological properties and do not delve into details regarding the biocompatibility or biodegradability of this compound.
Q23: What are the alternative treatment options for hypertension, and how do they compare to this compound?
A23: Alternative antihypertensive medications include other ACE inhibitors, angiotensin receptor blockers (ARBs), calcium channel blockers, thiazide diuretics, and beta-blockers. The choice of treatment depends on factors such as the patient's individual characteristics, comorbidities, and response to therapy.
Q24: What are the major research milestones associated with the development and use of this compound?
A: Key milestones include the discovery and development of this compound as a long-acting ACE inhibitor, the characterization of its pharmacokinetic and pharmacodynamic properties, and the demonstration of its efficacy and safety in treating hypertension, particularly in patients with comorbidities like diabetes [, ].
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